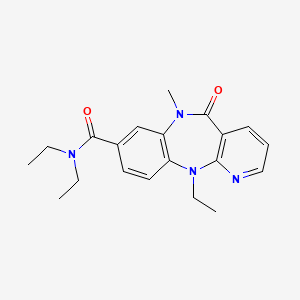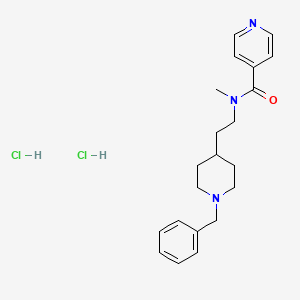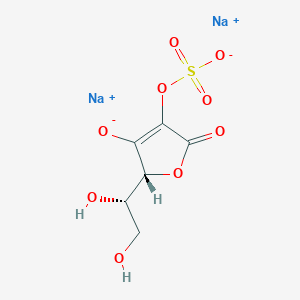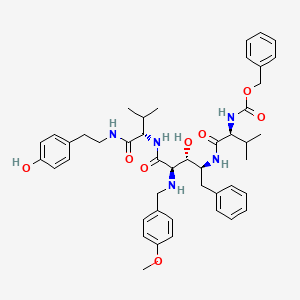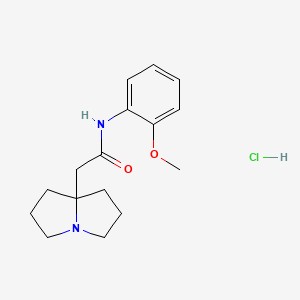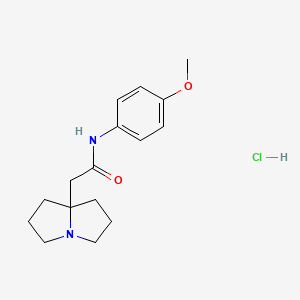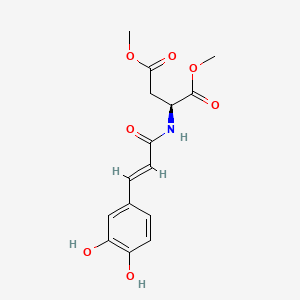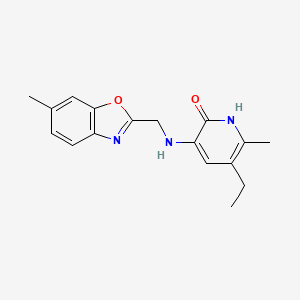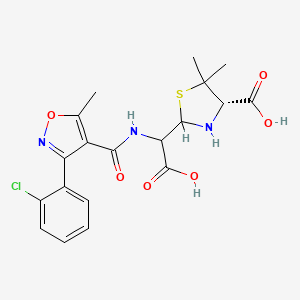
Cloxacillin penicilloic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cloxacillin penicilloic acid is a degradation product of the antibiotic cloxacillin, which belongs to the penicillin class of antibiotics. Cloxacillin is a semi-synthetic antibiotic used to treat infections caused by beta-lactamase-producing staphylococci. The penicilloic acid form results from the hydrolysis of the beta-lactam ring in cloxacillin, rendering it inactive as an antibiotic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of cloxacillin penicilloic acid involves the hydrolysis of cloxacillin. This can be achieved under alkaline conditions, where the beta-lactam ring is opened, leading to the formation of penicilloic acid. The reaction typically involves the use of a strong base such as sodium hydroxide in an aqueous solution .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled hydrolysis of cloxacillin under alkaline conditions, followed by purification steps to isolate the penicilloic acid derivative. The use of vacuum and inorganic acids can help in obtaining high yields of pure penicilloic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Cloxacillin penicilloic acid undergoes several types of chemical reactions, including:
Hydrolysis: The initial formation of penicilloic acid from cloxacillin is a hydrolysis reaction.
Decarboxylation: Under acidic conditions, penicilloic acid can undergo decarboxylation to form penilloic acid.
Oxidation and Reduction: These reactions can further modify the structure of penicilloic acid, although they are less common.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide in water.
Decarboxylation: Mild acidic conditions.
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products
Penilloic Acid: Formed from the decarboxylation of penicilloic acid.
Penicillamine and Penilloaldehyde: Other degradation products formed under specific conditions.
Applications De Recherche Scientifique
Cloxacillin penicilloic acid has several applications in scientific research:
Immunological Studies: Used to study the immunological cross-reactions with penicillin derivatives.
Metabolic Studies: Helps in understanding the metabolism and degradation pathways of penicillin antibiotics in the human body.
Analytical Chemistry: Used as a reference compound in the development of analytical methods for detecting penicillin degradation products.
Mécanisme D'action
Cloxacillin penicilloic acid itself does not have antibacterial activity. its formation from cloxacillin involves the hydrolysis of the beta-lactam ring, which is crucial for the antibiotic activity of penicillins. The beta-lactam ring interacts with penicillin-binding proteins in bacterial cell walls, inhibiting cell wall synthesis and leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Penicillin G Penicilloic Acid
- Ampicillin Penicilloic Acid
- Amoxicillin Penicilloic Acid
Uniqueness
Cloxacillin penicilloic acid is unique due to the presence of the chlorinated phenyl group in its structure, which is derived from cloxacillin. This structural feature distinguishes it from other penicilloic acids and influences its chemical properties and degradation pathways .
Propriétés
Numéro CAS |
1642629-96-6 |
|---|---|
Formule moléculaire |
C19H20ClN3O6S |
Poids moléculaire |
453.9 g/mol |
Nom IUPAC |
(4S)-2-[carboxy-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H20ClN3O6S/c1-8-11(12(23-29-8)9-6-4-5-7-10(9)20)15(24)21-13(17(25)26)16-22-14(18(27)28)19(2,3)30-16/h4-7,13-14,16,22H,1-3H3,(H,21,24)(H,25,26)(H,27,28)/t13?,14-,16?/m0/s1 |
Clé InChI |
DULNZIMTIHIZEK-BBBYJDLNSA-N |
SMILES isomérique |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



